
(Cyclohexylidenemethyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclohexylidenemethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a cyclohexylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohexylidenemethyl)boronic acid typically involves the hydroboration of cyclohexylidene derivatives. One common method is the reaction of cyclohexylidene with borane (BH3) in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction proceeds under mild conditions and yields the desired boronic acid after hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions: (Cyclohexylidenemethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced boron species.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) in the Suzuki-Miyaura coupling.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or reduced boron species.
Substitution: Biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
(Cyclohexylidenemethyl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Cyclohexylidenemethyl)boronic acid in chemical reactions involves the formation of boron-carbon bonds through various pathways:
Oxidative Addition: In the Suzuki-Miyaura coupling, the boronic acid undergoes oxidative addition with a palladium catalyst, forming a palladium-boron intermediate.
Transmetalation: The intermediate then undergoes transmetalation with an organohalide, transferring the organic group to the palladium center.
Reductive Elimination: Finally, reductive elimination releases the coupled product and regenerates the palladium catalyst.
Comparación Con Compuestos Similares
(Cyclohexylidenemethyl)boronic acid can be compared with other boronic acids and boron-containing compounds:
Phenylboronic Acid: Similar in reactivity but with different steric and electronic properties due to the phenyl group.
Vinylboronic Acid: Contains a vinyl group, making it more reactive in certain coupling reactions.
Alkylboronic Acids: Generally less sterically hindered and may have different reactivity profiles
Uniqueness: this compound is unique due to its cyclohexylidene moiety, which imparts specific steric and electronic characteristics that influence its reactivity and applications .
Propiedades
Número CAS |
57404-78-1 |
|---|---|
Fórmula molecular |
C7H13BO2 |
Peso molecular |
139.99 g/mol |
Nombre IUPAC |
cyclohexylidenemethylboronic acid |
InChI |
InChI=1S/C7H13BO2/c9-8(10)6-7-4-2-1-3-5-7/h6,9-10H,1-5H2 |
Clave InChI |
ZODUKHPGIZDKBZ-UHFFFAOYSA-N |
SMILES canónico |
B(C=C1CCCCC1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B12845696.png)
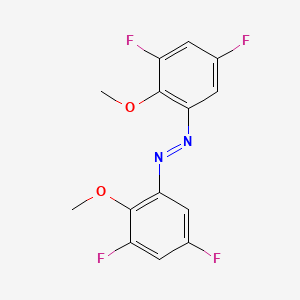
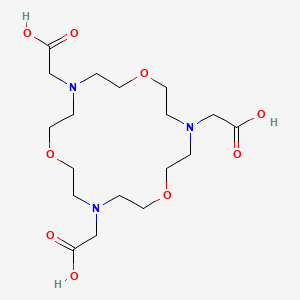
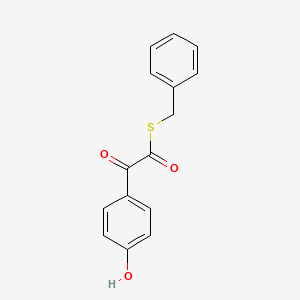

![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)
![5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)
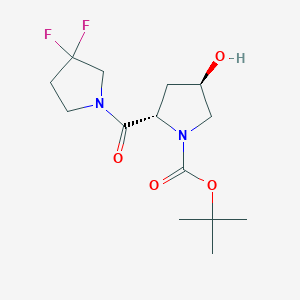
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)
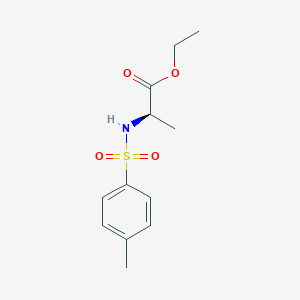
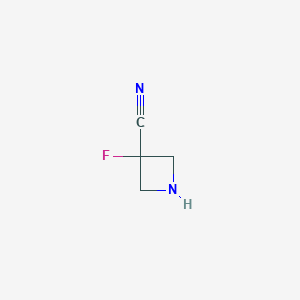
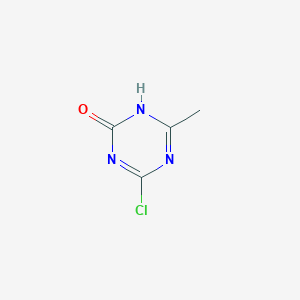
![5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12845792.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)
